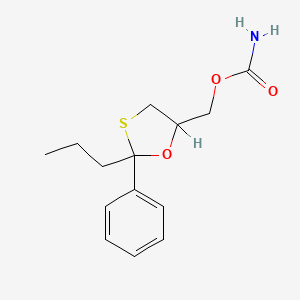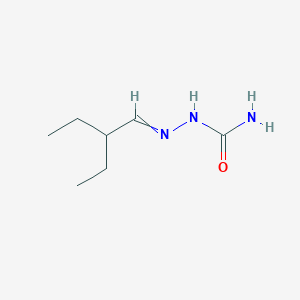
(2-Ethylbutylideneamino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .
化学反应分析
Types of Reactions
(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted urea derivatives.
科学研究应用
(2-Ethylbutylideneamino)urea has several applications in scientific research:
作用机制
The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.
相似化合物的比较
Similar Compounds
Urea: A simple diamide of carbonic acid with two amino groups attached to a carbonyl group.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxycarbamide: A hydroxylated derivative of urea.
Uniqueness
(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.
属性
CAS 编号 |
33861-38-0 |
|---|---|
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2-ethylbutylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |
InChI 键 |
NKNWKZRTEZPNSM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
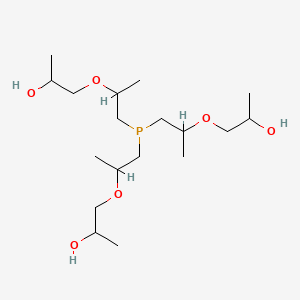
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
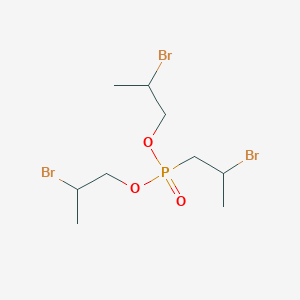
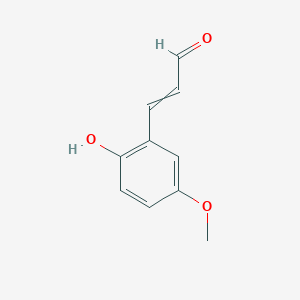
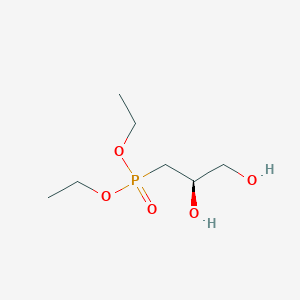
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
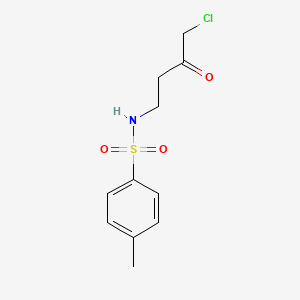
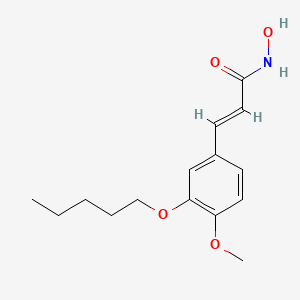
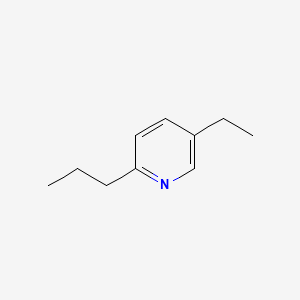
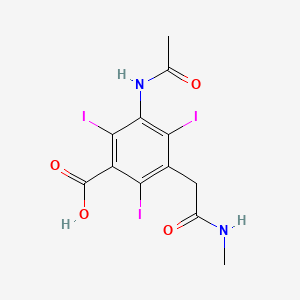
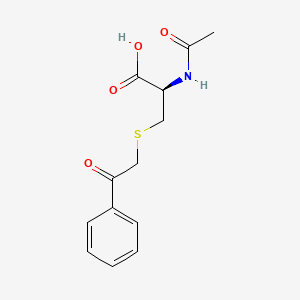
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
